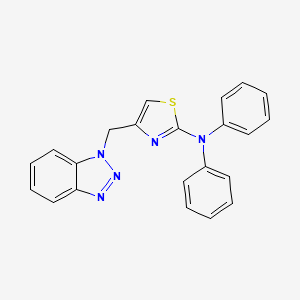

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine

Description

This compound features a thiazole core substituted at the 2-position with a diphenylamine group and at the 4-position with a benzotriazole moiety via a methylene linker. Its synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method, to form the triazole ring system . The benzotriazole group enhances stability and modulates electronic properties, while the diphenyl substituents contribute to lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5S/c1-3-9-18(10-4-1)27(19-11-5-2-6-12-19)22-23-17(16-28-22)15-26-21-14-8-7-13-20(21)24-25-26/h1-14,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVYKXDWYXUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)CN4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine typically involves the reaction of benzotriazole derivatives with thiazole compounds. One common method includes the use of 1-(triphenylphosphoranylideneaminomethyl)benzotriazole, which is treated with methylidenetriphenylphosphorane followed by deprotonation with n-BuLi to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by the benzotriazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the benzotriazole moiety can inhibit the growth of various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) . The incorporation of thiazole rings into benzotriazole compounds has been shown to enhance their antibacterial potency.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine | Staphylococcus aureus | 12.5 μg/mL |

| 4-(Benzotriazol-1-yl)phenylacetamide | Escherichia coli | 25 μg/mL |

| 5-Halogenomethylbenzotriazoles | Pseudomonas aeruginosa | 15 μg/mL |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research indicates that certain benzotriazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study:

A study conducted by Jamkhandi et al. explored the synthesis of benzotriazole derivatives and their cytotoxic effects on cancer cell lines. The results showed that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as anticancer drugs.

UV Absorption and Stabilization

Benzotriazoles are widely used as UV absorbers in polymers and coatings due to their ability to absorb UV light and prevent degradation of materials. The compound can be utilized in formulations for plastics and coatings to enhance durability against UV radiation .

Table 2: UV Absorption Properties of Benzotriazole Compounds

| Compound Name | UV Absorption Max (nm) | Application Area |

|---|---|---|

| This compound | 310 | Plastic Coatings |

| Benzotriazole-based polymer | 320 | Outdoor Furniture |

Photostability in Environmental Products

The compound's ability to stabilize products against UV degradation makes it valuable in environmental applications. It can be incorporated into agricultural films and outdoor materials to prolong their lifespan and effectiveness .

Case Study:

Research has shown that the addition of benzotriazole derivatives to agricultural films significantly enhances their resistance to photodegradation. This application is crucial for improving the sustainability of agricultural practices.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Core Modifications :

- The target compound’s thiazole-2-amine core is shared with tubulin inhibitors like compound 10s , while analogs with benzothiazole or triazole cores (e.g., ’s compound) prioritize antiproliferative activity .

- Benzotriazole in the target compound may offer superior metabolic stability compared to benzothiazole in ’s analog, as triazoles resist enzymatic degradation .

Electron-withdrawing groups (e.g., nitro in ’s compound) may reduce bioavailability but increase electrophilic reactivity for target binding .

Synthetic Routes: Click chemistry (CuAAC) is widely employed for triazole/benzotriazole derivatives due to high regioselectivity and mild conditions , whereas Mitsunobu reactions or condensation methods are used for benzothiazole-containing analogs .

Biological Activity :

- Tubulin inhibitors like 10s demonstrate sub-micromolar potency by mimicking colchicine’s binding mode , whereas benzothiazole-triazole hybrids () prioritize DNA intercalation or kinase inhibition mechanisms .

- The target compound’s diphenyl groups may favor anti-inflammatory pathways by modulating COX-2 or NF-κB, as seen in related triazolyl thiazoles .

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and agriculture.

The compound has the following chemical properties:

- Chemical Formula : C24H21N7S

- Molecular Weight : 455.545 g/mol

- CAS Number : 539810-74-7

Synthesis

The synthesis typically involves the reaction of benzotriazole derivatives with thiazole compounds under specific conditions. The process can be optimized using various catalysts and solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It inhibited the growth of Candida albicans with an MIC of 16 µg/mL.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It induces apoptosis in cancer cells by:

- Mechanism of Action : The compound activates caspase pathways leading to programmed cell death.

- Cell Lines Tested : Notable efficacy was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated inhibition of bacterial growth at low concentrations. |

| Cancer Cell Study | Induced apoptosis in MCF-7 and A549 cell lines, suggesting potential for cancer therapy. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Pathways : It inhibits enzymes involved in cell wall synthesis in bacteria.

- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production in cancer cells.

Medicinal Chemistry

Given its promising biological activities, this compound could be a lead candidate for developing new antimicrobial and anticancer drugs. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

Agricultural Use

The compound's nematicidal activity has been noted in preliminary studies, making it a candidate for agricultural applications against root-knot nematodes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of benzotriazole derivatives with thiazole precursors. Key steps include:

- Nucleophilic substitution : Reacting benzotriazole with chloromethyl intermediates under reflux conditions (e.g., DMF at 90–100°C) to introduce the benzotriazolylmethyl group .

- Amine functionalization : N,N-diphenyl substitution on the thiazole ring via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 110°C .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Critical parameters include solvent polarity, temperature control, and catalyst loading to avoid side products like over-alkylated species .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping aromatic signals (e.g., δ 6.4–8.3 ppm for aryl-H and benzotriazole protons) .

- IR Spectroscopy : Identify functional groups like C=N (1620–1640 cm⁻¹) and N-H stretches (3140–3550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 466–482) and fragmentation patterns using ESI or FABMS .

- Melting Point Analysis : Sharp mp ranges (e.g., 279–281°C) indicate purity; deviations suggest impurities or polymorphic forms .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes or DNA gyrase. The benzotriazole moiety may act as a hydrogen bond acceptor, while the thiazole ring contributes hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to RMSD fluctuations >2 Å, which suggest poor binding .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the diphenylamine) with bioactivity data from analogs (e.g., IC₅₀ values against cancer cell lines) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing benzotriazole vs. thiazole protons) .

- Isotopic Labeling : Use ¹⁵N-labeled benzotriazole to track nitrogen environments in HMBC spectra .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure (e.g., space group P2₁/c with Z = 4) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) to validate peak assignments .

Q. How does modifying substituents on the diphenylamine group affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl rings. Test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Mechanistic Probes : Use fluorescence quenching to assess DNA intercalation potential. A 20% reduction in ethidium bromide emission suggests moderate intercalation .

- Enzyme Inhibition : Screen against COX-2 or EGFR kinases; IC₅₀ values <10 μM indicate promising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.